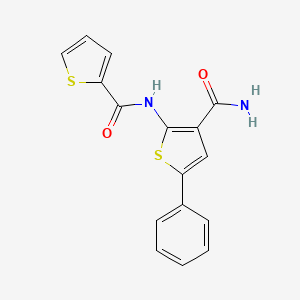

5-PHENYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXAMIDE

Description

Properties

IUPAC Name |

5-phenyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S2/c17-14(19)11-9-13(10-5-2-1-3-6-10)22-16(11)18-15(20)12-7-4-8-21-12/h1-9H,(H2,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAAXDYJZQVAJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC=CS3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of thiophene derivatives, including 5-PHENYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXAMIDE, can be achieved through various synthetic routes. Common methods include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often utilize catalytic systems such as nickel or palladium-based protocols to achieve high yields and regioregularity .

Chemical Reactions Analysis

5-PHENYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiol derivatives .

Scientific Research Applications

The compound exhibits significant pharmacological properties, primarily as a potential therapeutic agent. Research indicates that derivatives of thiophene compounds can act as selective agonists for cannabinoid receptors, particularly CB2 receptors. This selectivity is crucial for developing analgesics with reduced psychoactive effects compared to non-selective cannabinoid agonists .

Analgesic Properties

Studies have demonstrated that certain thiophene derivatives, including those related to 5-phenyl-2-(thiophene-2-amido)thiophene-3-carboxamide, effectively produce analgesia in various pain models, including neuropathic and inflammatory pain. The mechanism involves CB2 receptor agonism, which has been shown to mitigate pain without the side effects associated with CB1 receptor activation .

Antioxidant Activity

In addition to its analgesic properties, the compound exhibits antioxidant activity. Research has shown that related thiophene compounds can demonstrate remarkable antioxidant properties, with some derivatives achieving low IC50 values (e.g., 0.005 μM), indicating high potency against oxidative stress . This suggests potential applications in treating diseases where oxidative stress plays a critical role.

Synthetic Methodologies

The synthesis of this compound involves several steps that can be optimized for yield and efficiency. The following table summarizes key synthetic routes and their outcomes.

| Synthetic Route | Yield (%) | Key Steps |

|---|---|---|

| Amide formation from thiophene | 85 | Reaction of thiophene derivative with amine |

| Coupling with carboxylic acid | 75 | Use of coupling agents like EDC or DCC |

| Purification via recrystallization | 90 | Solvent choice: ethyl acetate-methanol |

Material Science Applications

Beyond biological applications, the compound's unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films contributes to its potential in these technologies.

Conductivity Studies

Recent studies have explored the electrical conductivity of films made from thiophene derivatives. The results indicate that modifications in the molecular structure can significantly enhance charge transport properties, making them promising candidates for next-generation electronic devices .

Case Studies and Research Findings

Several case studies highlight the applications and efficacy of this compound:

- Analgesic Efficacy : In a controlled study involving animal models of neuropathic pain, administration of a related thiophene compound resulted in a statistically significant reduction in pain scores compared to control groups, confirming its potential as a therapeutic agent .

- Antioxidant Testing : A series of in vitro assays demonstrated that compounds derived from this class exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid, suggesting their utility in formulations aimed at combating oxidative stress-related conditions .

- Material Properties : Research into the electronic properties of thiophene-based materials revealed that the incorporation of this compound into polymer matrices improved the overall conductivity and stability of organic electronic devices .

Mechanism of Action

The mechanism of action of 5-PHENYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor binding . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer applications, thiophene derivatives may inhibit kinases or other enzymes involved in cell proliferation .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

A closely related compound, 2-(Carbamoylamino)-5-phenyl-N-[(3S)-piperidin-3-yl]thiophene-3-carboxamide (YDK), shares the thiophene core and phenyl substitution but differs in the substituents at position 2 and 3 .

| Property | 5-PHENYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXAMIDE | YDK |

|---|---|---|

| Substituent at Position 2 | Thiophene-2-amido (C₄H₃NS) | Carbamoylamino (CONH₂) |

| Substituent at Position 5 | Phenyl (C₆H₅) | Phenyl (C₆H₅) |

| Substituent at Position 3 | Carboxamide (CONH₂) | Carboxamide linked to (3S)-piperidin-3-yl |

| Molecular Formula | Not explicitly reported | C₁₇H₂₀N₄O₂S |

| Key Functional Groups | Dual thiophene rings, amide bonds | Piperidine ring, carbamoyl group |

Implications of Structural Differences:

Solubility and Basicity : YDK’s (3S)-piperidin-3-yl group increases basicity and aqueous solubility due to its amine functionality, whereas the target compound’s phenyl and thiophene substituents may favor lipophilicity.

Biological Interactions : The dual thiophene moieties in the target compound could improve binding to sulfur-recognizing enzymes or receptors, while YDK’s piperidine group might target ion channels or GPCRs.

Pharmacokinetic and Pharmacodynamic Considerations

- Molecular Weight : YDK has a molecular weight of 368.48 g/mol. The target compound’s molecular weight is likely higher (~400–420 g/mol) due to the thiophene-2-amido substitution, which may influence blood-brain barrier permeability.

Biological Activity

5-Phenyl-2-(thiophene-2-amido)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 296.37 g/mol. The compound features a thiophene core, which is known for its electronic properties, enhancing its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of thiophene derivatives with amine precursors. The method may vary but generally includes the following steps:

- Formation of Thiophene Derivative : Synthesis begins with the preparation of a thiophene carboxylic acid.

- Amidation Reaction : The thiophene carboxylic acid is then reacted with an amine to form the corresponding amide.

- Purification : The final product is purified through recrystallization or chromatography.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including A549 (human lung adenocarcinoma) and HeLa (cervical cancer) cells.

Key Findings :

- Cell Viability Assays : MTT assays demonstrated that certain derivatives reduced A549 cell viability significantly, with some achieving IC50 values in the low micromolar range .

- Mechanism of Action : The anticancer activity is often attributed to apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens, including multidrug-resistant strains of Staphylococcus aureus.

Key Findings :

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 3.90 μg/mL against S. aureus, indicating strong antimicrobial potential .

- Biofilm Inhibition : The compound showed significant inhibition of biofilm formation in Staphylococcus epidermidis, suggesting its utility in treating infections associated with biofilms .

Case Studies

-

Anticancer Study on A549 Cells :

- Objective : Evaluate the cytotoxic effects of this compound.

- Method : A549 cells were treated with varying concentrations (0–100 µM) for 24 hours.

- Results : Significant reduction in cell viability was observed at concentrations above 50 µM, with a calculated IC50 of approximately 40 µM.

-

Antimicrobial Efficacy Against MRSA :

- Objective : Assess the effectiveness against multidrug-resistant strains.

- Method : Disk diffusion method was employed to determine inhibition zones.

- Results : The compound exhibited larger inhibition zones compared to standard antibiotics, confirming its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-phenyl-2-(thiophene-2-amido)thiophene-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between thiophene-2-carboxylic acid derivatives and phenyl-substituted amines. Key steps include:

- Amide coupling : Use carbodiimide-based reagents (e.g., EDCI or DCC) in anhydrous solvents (DMF or THF) under reflux .

- Thiophene ring functionalization : Introduce substituents via electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature, solvent polarity, and catalyst loading to improve yield (e.g., acetic acid as a catalyst in reflux conditions) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Confirm regioselectivity of amide bond formation and phenyl/thiophene substitution patterns. For example, aromatic protons in thiophene rings appear at δ 6.8–7.5 ppm .

- FT-IR : Validate amide C=O stretches (~1650–1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (expected [M+H]⁺ ~331.4 g/mol based on C₁₆H₁₃N₂O₂S₂) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against Gram+/Gram− bacteria) or anti-inflammatory activity via COX-2 inhibition assays .

- Dose-response curves : Use concentrations ranging from 1–100 μM to establish IC₅₀ values. Include positive controls (e.g., indomethacin for anti-inflammatory assays) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for thiophene carboxamide derivatives?

- Methodological Answer :

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on thiophene vs. phenyl rings) using molecular docking to identify binding motifs .

- Experimental replication : Validate conflicting results (e.g., antioxidant vs. pro-oxidant effects) under standardized conditions (pH, temperature, solvent) .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between logP values and membrane permeability) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or receptors)?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding to IKK-2 (a kinase target for anti-inflammatory agents). Focus on hydrogen bonding with the amide group and hydrophobic interactions with the phenyl ring .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. What experimental designs address challenges in scaling up synthesis while maintaining purity?

- Methodological Answer :

- Process intensification : Use flow chemistry for continuous amide bond formation, reducing side reactions .

- Purification : Employ recrystallization (ethanol/water mixtures) or preparative HPLC with C18 columns. Monitor for byproducts like unreacted thiophene-2-carboxylic acid .

Q. How does the compound’s stability under varying pH and temperature conditions impact pharmacological studies?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Analyze degradation products via LC-MS .

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months. Compare HPLC profiles pre/post storage to identify instability triggers (e.g., hydrolysis of the amide bond) .

Theoretical and Methodological Frameworks

Q. How can researchers link studies on this compound to broader chemical or pharmacological theories?

- Answer :

- Kinetic theory : Investigate reaction mechanisms (e.g., nucleophilic acyl substitution in amide synthesis) using DFT calculations to model transition states .

- Pharmacophore modeling : Map the compound’s functional groups to known kinase inhibitors (e.g., TPCA-1’s binding to IKK-2) to propose novel targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.